2H-Pyran-2-one, 6-butyl-5-iodo-
Description
2H-Pyran-2-one, 6-butyl-5-iodo-, is a halogenated α-pyrone derivative featuring a butyl substituent at the 6-position and an iodine atom at the 5-position. The α-pyrone core (2H-pyran-2-one) is a six-membered lactone ring with conjugated double bonds, contributing to its reactivity and biological activity. This compound is structurally related to naturally occurring α-pyrones, such as those isolated from Trichoderma fungi (e.g., 6-pentyl-2H-pyran-2-one) , but its iodinated variant remains less explored in the literature.
Properties
CAS No. |
344340-96-1 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
6-butyl-5-iodopyran-2-one |
InChI |
InChI=1S/C9H11IO2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3 |
InChI Key |
LNDBHILOHUJDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=O)O1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-5-iodo- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing 2H-pyran-2-one derivatives . The reaction conditions often include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 2H-Pyran-2-one, 6-butyl-5-iodo- are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 6-butyl-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyran ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyran ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-butyl-5-azido-2H-pyran-2-one.
Scientific Research Applications
2H-Pyran-2-one, 6-butyl-5-iodo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit acyl-CoA cholesterol acyltransferase, affecting lipid metabolism .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects :
- 6-Alkyl Derivatives: 6-Pentyl-2H-pyran-2-one (Trichoderma-derived): Exhibits antifungal and plant growth-regulating properties due to its alkyl chain length, which balances lipophilicity and membrane penetration . 6-Heptyl-2H-pyran-2-one: Increased alkyl chain length enhances antifungal activity but reduces solubility in aqueous media .
- Halogenated Derivatives :
- 5-Bromo-2H-pyran-2-one : Bromine’s moderate electronegativity enhances electrophilicity at the carbonyl group, favoring Diels-Alder reactions. However, iodine’s larger atomic radius in 6-butyl-5-iodo-2H-pyran-2-one may slow such reactions due to steric effects .
- 3-Chloro-2H-pyran-2-one : Chlorine’s strong electron-withdrawing effect increases ring polarization, contrasting with iodine’s weaker inductive effect in the 5-iodo derivative .
Pharmacological Potential
- 6-Pentyl-2H-pyran-2-one: Known for tyrosinase inhibition and antifungal activity, with applications in agriculture .
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